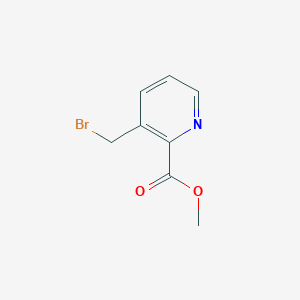

Methyl 3-(bromomethyl)picolinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(bromomethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)7-6(5-9)3-2-4-10-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIDZOQTBRDJRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648706 | |

| Record name | Methyl 3-(bromomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116986-09-5 | |

| Record name | 2-Pyridinecarboxylic acid, 3-(bromomethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116986-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(bromomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Methyl 3-(bromomethyl)picolinate (CAS 116986-09-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-(bromomethyl)picolinate, a key building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of kinase inhibitors.

Chemical and Physical Properties

This compound is a substituted pyridine derivative containing a reactive bromomethyl group, making it a valuable electrophilic intermediate in the synthesis of complex organic molecules. Its properties are summarized below.

| Property | Value | Source |

| CAS Number | 116986-09-5 | [1][2] |

| Molecular Formula | C₈H₈BrNO₂ | [1][2] |

| Molecular Weight | 230.06 g/mol | [2] |

| IUPAC Name | methyl 3-(bromomethyl)pyridine-2-carboxylate | [1] |

| Synonyms | Methyl 3-(bromomethyl)pyridine-2-carboxylate, 3-Bromomethyl-pyridine-2-carboxylic acid methyl ester | [2] |

| Physical Form | Solid | [1] |

| Boiling Point | 338.6 °C at 760 mmHg | [2] |

| Density | 1.533 g/cm³ | [2] |

| Solubility | Soluble in ether, alcohols, and other organic solvents; slightly soluble in water. | [3] |

| Storage | 2-8°C, under an inert atmosphere. | [1] |

Synthesis

The synthesis of this compound typically involves the radical bromination of its precursor, Methyl 3-methylpicolinate. This reaction is generally carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), in a non-polar solvent.

Experimental Protocol: Synthesis of this compound

This protocol is based on a well-established method for the benzylic bromination of related picolinate derivatives.[4]

Materials:

-

Methyl 3-methylpicolinate

-

N-bromosuccinimide (NBS)

-

Benzoyl peroxide (or AIBN)

-

Carbon tetrachloride (CCl₄) or another suitable solvent

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Rotary evaporator

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 3-methylpicolinate (1.0 equivalent) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (e.g., 0.05 equivalents) to the solution.

-

Heat the reaction mixture to reflux under an inert atmosphere and irradiate with a heat lamp to facilitate radical initiation.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by flash column chromatography on silica gel to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug discovery stems from the reactivity of the bromomethyl group, which is an excellent electrophile for SN2 reactions. This allows for the facile introduction of the picolinate moiety into a wide range of molecules, particularly those containing nucleophilic groups such as amines, thiols, and alcohols.

A significant application of this compound is in the synthesis of kinase inhibitors .[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors are designed to bind to the ATP-binding site of the enzyme, and this compound can be used to construct fragments of these inhibitors.

Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol illustrates a typical reaction of this compound with a primary or secondary amine to form a more complex molecule, a common step in the synthesis of kinase inhibitors.

Materials:

-

This compound

-

A primary or secondary amine (e.g., a substituted aniline or piperazine derivative)

-

A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate)

-

A polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile)

-

Standard laboratory glassware for organic synthesis

-

Inert atmosphere setup

Procedure:

-

Dissolve the amine (1.0 equivalent) and the base (1.5-2.0 equivalents) in the chosen solvent in a round-bottom flask under an inert atmosphere.

-

Add a solution of this compound (1.0-1.2 equivalents) in the same solvent dropwise to the stirred amine solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the resulting product by flash column chromatography or recrystallization.

Caption: Logical workflow of using the compound in kinase inhibitor synthesis.

Involvement in Signaling Pathways

This compound itself does not directly interact with signaling pathways. Its significance lies in its use as a synthetic tool to create molecules that do. For instance, if used in the synthesis of a PI3K (phosphoinositide 3-kinase) inhibitor, the final compound would modulate the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival, and is often hyperactivated in cancer.[5]

The diagram below illustrates the general principle of how a kinase inhibitor, potentially synthesized using this compound, can interrupt a cellular signaling cascade.

Caption: Inhibition of a generic kinase signaling pathway.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage).[1]

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. This compound | 116986-09-5 [sigmaaldrich.com]

- 2. americanelements.com [americanelements.com]

- 3. chembk.com [chembk.com]

- 4. Methyl 3-(broMoMethyl)-6-chloropicolinate synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 3-(bromomethyl)picolinate: Structure, Analysis, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-(bromomethyl)picolinate, a versatile heterocyclic building block crucial in medicinal chemistry and drug development. The document details its chemical structure, analytical parameters, a robust synthesis protocol, and its reactivity, highlighting its role as a key intermediate in the synthesis of complex molecular architectures.

Chemical Structure and Identification

This compound is a pyridine derivative functionalized with a methyl ester at the 2-position and a reactive bromomethyl group at the 3-position. This specific arrangement of functional groups makes it a valuable synthon for introducing a picolinate moiety into target molecules.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 116986-09-5 | [1][2] |

| IUPAC Name | methyl 3-(bromomethyl)pyridine-2-carboxylate | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1][2] |

| Canonical SMILES | COC(=O)C1=NC=CC=C1CBr | [1] |

| InChI Key | NPIDZOQTBRDJRT-UHFFFAOYSA-N | [1] |

Physicochemical and Spectroscopic Data

This compound is typically supplied as a solid with a purity of 95% or higher.[1] Due to the reactive nature of the bromomethyl group, it is recommended to store the compound under an inert atmosphere at 2-8°C.[3]

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Physical State | Solid | [1][3] |

| Boiling Point | 338.6 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.533 g/cm³ (Predicted) | [2] |

| Flash Point | 158.6 °C (Predicted) | [2] |

Table 3: Predicted Spectroscopic Data

| Analysis Type | Expected Observations |

| ¹H NMR | δ ~ 8.6 ppm (d, 1H, Py-H6), δ ~ 7.8 ppm (d, 1H, Py-H4), δ ~ 7.4 ppm (t, 1H, Py-H5), δ ~ 4.8 ppm (s, 2H, -CH₂Br), δ ~ 4.0 ppm (s, 3H, -OCH₃) |

| ¹³C NMR | δ ~ 165 ppm (C=O), δ ~ 150 ppm (Py-C2), δ ~ 148 ppm (Py-C6), δ ~ 139 ppm (Py-C4), δ ~ 130 ppm (Py-C3), δ ~ 125 ppm (Py-C5), δ ~ 53 ppm (-OCH₃), δ ~ 30 ppm (-CH₂Br) |

| IR Spectroscopy | ~3000-2850 cm⁻¹ (C-H stretch), ~1720 cm⁻¹ (C=O ester stretch), ~1580, 1450 cm⁻¹ (C=C, C=N aromatic ring stretch), ~1250 cm⁻¹ (C-O stretch), ~650 cm⁻¹ (C-Br stretch) |

| Mass Spectrometry (EI) | M⁺ at m/z 230/228, Fragment at m/z 199/197 ([M-OCH₃]⁺), Fragment at m/z 171/169 ([M-COOCH₃]⁺), Fragment at m/z 149 ([M-Br]⁺) |

Experimental Protocol: Synthesis

The synthesis of this compound is typically achieved via radical bromination of the benzylic methyl group of its precursor, Methyl 3-methylpicolinate. The following protocol is adapted from established procedures for similar benzylic brominations.[4][5][6]

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 3-methylpicolinate (1.0 eq.). Dissolve the starting material in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.05 eq.).

-

Reaction Conditions: Heat the mixture to reflux (approximately 77°C for CCl₄). Irradiate the flask with a light source (e.g., a 250W lamp) to facilitate the initiation of the radical reaction. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 3-5 hours.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. The solid succinimide byproduct will precipitate. Filter the mixture and wash the solid with a small amount of the solvent.

-

Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its benzylic bromide, which is an excellent electrophile for Sₙ2 reactions. This allows for the covalent attachment of the picolinate scaffold to a wide range of nucleophiles.

Caption: Reactivity of this compound with various nucleophiles.

-

Key Intermediate in Medicinal Chemistry: This compound serves as a critical intermediate for synthesizing more complex drug candidates. For instance, related bromomethyl benzoate derivatives are pivotal in the synthesis of the anti-tumor drug Lenalidomide.[7] The picolinate motif is a common feature in ligands for various biological targets due to its coordination properties and ability to participate in hydrogen bonding.

-

PROTAC Linker Synthesis: The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs consist of two ligands connected by a linker.[8][9] The electrophilic nature of this compound makes it an attractive building block for constructing these linkers, allowing for the attachment of either the E3 ligase-binding ligand or the target protein-binding ligand.[8]

-

Versatile Chemical Handle: Beyond Sₙ2 reactions, the ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing secondary points for chemical modification and diversification. This dual functionality is highly advantageous in creating libraries of compounds for structure-activity relationship (SAR) studies.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. americanelements.com [americanelements.com]

- 3. Methyl 6-(bromomethyl)picolinate | 146462-25-1 [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Page loading... [guidechem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Solubility of Methyl 3-(bromomethyl)picolinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(bromomethyl)picolinate is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining solubility, alongside a discussion of the general principles governing the solubility of similar compounds. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions in their experimental and process development endeavors.

Introduction to this compound

This compound is a pyridine derivative with the chemical formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol .[1] Its structure, featuring a pyridine ring, a methyl ester group, and a bromomethyl group, makes it a versatile building block in organic synthesis. The physicochemical properties of this compound, such as its solid physical form, are important considerations for its handling and use.[2]

Chemical Structure:

-

IUPAC Name: methyl 3-(bromomethyl)pyridine-2-carboxylate[2]

-

CAS Number: 116986-09-5

-

Physical Form: Solid[2]

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not widely published, information on related compounds can provide some guidance. For instance, the isomeric compound Methyl 6-(bromomethyl)picolinate is reported to be soluble in ethers, alcohols, and other organic solvents, while being insoluble in water.[3] This suggests that this compound is likely to exhibit good solubility in a range of common organic solvents due to its organic structure. However, empirical determination is necessary for accurate and reliable data.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in various organic solvents. The absence of this data in the public domain underscores the need for the experimental determination of these values for specific applications. The following sections provide a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable and widely accepted method for determining the solubility of a solid compound, such as this compound, in an organic solvent. The isothermal shake-flask method is a standard technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Centrifuge

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of scintillation vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has reached a plateau, indicating equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

For enhanced separation, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately pass the solution through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same organic solvent with accurately known concentrations.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample solution using the same analytical method.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Data Analysis and Reporting:

-

Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Factors Influencing Solubility

Caption: Key factors influencing the solubility of a solid in a liquid solvent.

Conclusion

References

An In-depth Technical Guide to Methyl 3-(bromomethyl)picolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 3-(bromomethyl)picolinate, a key reagent in synthetic organic chemistry and drug discovery.

Core Chemical Data

This compound is a substituted pyridine derivative. Its structure features a methyl ester and a bromomethyl group, making it a versatile building block for the synthesis of more complex molecules.

| Identifier | Value | Reference |

| Chemical Formula | C₈H₈BrNO₂ | [1][2] |

| Molecular Weight | 230.06 g/mol | [1][2][3][4] |

| CAS Number | 116986-09-5 | [1] |

| IUPAC Name | methyl 3-(bromomethyl)pyridine-2-carboxylate | [2] |

| Physical Form | Solid | [2] |

| Storage Temperature | 2-8°C |

Experimental Protocols: Synthesis

The following protocol describes the synthesis of a structurally related compound, Methyl 3-(bromomethyl)-6-chloropicolinate, and can be adapted for the synthesis of this compound. The procedure involves the radical bromination of the corresponding methylpicolinate precursor.

Synthesis of Methyl 3-(bromomethyl)-6-chloropicolinate [5]

Materials:

-

Methyl 6-chloro-3-methylpicolinate

-

N-bromosuccinimide (NBS)

-

Benzoyl peroxide

-

Acetic acid

-

Carbon tetrachloride (CCl₄)

-

Saturated aqueous NH₄Cl solution

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

Procedure: [5]

-

To a flask equipped with a magnetic stir bar, add methyl 6-chloro-3-methylpicolinate (1.0 eq.).

-

Add carbon tetrachloride to the flask.

-

To this mixture, add N-bromosuccinimide (2.0 eq.), benzoyl peroxide (0.03 eq.), and acetic acid (1.0 eq.).

-

Stir the reaction mixture at 100°C for 1 hour.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with dichloromethane three times.

-

Combine the organic layers, dry over sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel to yield the desired product.

Logical Workflow for Synthesis

The synthesis of halomethyl-substituted picolinates generally follows a free-radical halogenation pathway. The workflow diagram below illustrates the key steps in this process.

References

- 1. americanelements.com [americanelements.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 146462-25-1|Methyl 6-(bromomethyl)picolinate|BLD Pharm [bldpharm.com]

- 4. 213771-32-5|Methyl 5-bromo-3-methylpicolinate|BLD Pharm [bldpharm.com]

- 5. Methyl 3-(broMoMethyl)-6-chloropicolinate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Methyl 3-(bromomethyl)pyridine-2-carboxylate: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(bromomethyl)pyridine-2-carboxylate is a halogenated pyridine derivative that has emerged as a critical building block in organic synthesis, particularly in the field of medicinal chemistry. Its unique structural features, comprising a reactive bromomethyl group and a methyl ester on a pyridine scaffold, make it a versatile precursor for the synthesis of a wide array of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and its significant applications in the development of kinase inhibitors for various therapeutic areas. Detailed experimental protocols for its synthesis and subsequent transformations are provided, along with a discussion of its role in targeting specific signaling pathways implicated in diseases such as cancer and inflammatory disorders.

Chemical Properties and Spectroscopic Data

Methyl 3-(bromomethyl)pyridine-2-carboxylate is an off-white to brown solid with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol .[1] It is characterized by the presence of a pyridine ring substituted with a methyl carboxylate group at the 2-position and a bromomethyl group at the 3-position. This arrangement of functional groups confers a unique reactivity profile, making it a valuable intermediate in synthetic chemistry.

Table 1: Physicochemical Properties of Methyl 3-(bromomethyl)pyridine-2-carboxylate

| Property | Value | Reference |

| IUPAC Name | methyl 3-(bromomethyl)pyridine-2-carboxylate | |

| CAS Number | 116986-09-5 | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| Appearance | Off-white to brown solid | [1] |

| Boiling Point | 338.6 ± 32.0 °C (Predicted) | [1] |

| Density | 1.533 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Table 2: Spectroscopic Data of Methyl 3-(bromomethyl)pyridine-2-carboxylate

While a complete, publicly available dataset is challenging to consolidate, the following provides key spectroscopic information based on available data and spectral prediction.

| Spectroscopy | Data | Reference |

| ¹H NMR | (400 MHz, CDCl₃): δ 8.67 (dd, J = 1.6, 4.6 Hz, 1H), 7.91 (dd, J = 1.5, 7.9 Hz, 1H), 7.45 (dd, J = 4.6, 7.9 Hz, 1H), 4.95 (s, 2H), 4.01 (s, 3H) | [1] |

| ¹³C NMR | Predicted shifts: δ ~165 (C=O), ~150 (C-N), ~148 (C-N), ~138 (C-H), ~126 (C-H), ~125 (C-C), ~53 (O-CH₃), ~30 (CH₂-Br). Note: Actual experimental data is not readily available in the public domain. | [2][3] |

| Mass Spectrometry | Expected [M]+ peaks at m/z 229 and 231 (approx. 1:1 ratio) due to ⁷⁹Br and ⁸¹Br isotopes. Fragmentation may involve loss of •OCH₃, •Br, and the ester group. Note: Actual experimental data is not readily available in the public domain. | [4][5] |

| Infrared (IR) | Expected characteristic peaks (cm⁻¹): ~3100-3000 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1720 (C=O ester stretch), ~1600-1450 (aromatic C=C and C=N stretches), ~1250 (C-O stretch), ~600-700 (C-Br stretch). Note: Actual experimental data is not readily available in the public domain. | [6][7][8] |

Synthesis and Reactivity

The primary synthetic route to methyl 3-(bromomethyl)pyridine-2-carboxylate involves the radical bromination of its precursor, methyl 3-methylpyridine-2-carboxylate.

Experimental Protocol: Synthesis of Methyl 3-(bromomethyl)pyridine-2-carboxylate[1]

Materials:

-

Methyl 3-methylpyridine-2-carboxylate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

To a solution of methyl 3-methylpyridine-2-carboxylate (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

The reaction mixture is stirred at 90 °C for 16 hours under a nitrogen atmosphere.

-

Upon completion of the reaction, the mixture is filtered to remove succinimide.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is purified by column chromatography to yield methyl 3-(bromomethyl)pyridine-2-carboxylate.

Yield: Approximately 80.6%.

The reactivity of methyl 3-(bromomethyl)pyridine-2-carboxylate is dominated by the electrophilic nature of the benzylic carbon in the bromomethyl group. This makes it an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Applications in Drug Discovery: A Precursor to Kinase Inhibitors

Methyl 3-(bromomethyl)pyridine-2-carboxylate is a key intermediate in the synthesis of thieno[2,3-b]pyridine and thieno[3,2-b]pyridine scaffolds.[9][10] These fused heterocyclic systems are privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors. Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

The bromomethyl group of the title compound readily reacts with sulfur nucleophiles, such as thioglycolate derivatives, to initiate a cascade of cyclization reactions, ultimately forming the thienopyridine core.

Experimental Workflow: Synthesis of Thienopyridine Scaffolds

Derivatives of thienopyridines have shown potent inhibitory activity against several important kinase targets, including:

-

Activin Receptor-Like Kinase 2 (ALK2): Mutations in the ALK2 gene are the primary cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare and debilitating genetic disorder characterized by the progressive ossification of soft tissues.[11][12][13] ALK2 inhibitors can block the downstream signaling cascade, preventing heterotopic ossification.

-

p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling pathway is a key regulator of inflammatory responses.[1][14] Inhibitors of p38 MAPK are being investigated for the treatment of a variety of inflammatory diseases, including rheumatoid arthritis and Crohn's disease.

-

c-Jun N-terminal Kinase (JNK): The JNK signaling pathway is involved in cellular responses to stress and plays a role in apoptosis and inflammation.[15][16] JNK inhibitors are being explored as potential therapeutics for neurodegenerative diseases, inflammatory disorders, and cancer.

Targeting the ALK2 Signaling Pathway in Fibrodysplasia Ossificans Progressiva (FOP)

The ALK2 signaling pathway is a prime example of a therapeutic target for which inhibitors derived from methyl 3-(bromomethyl)pyridine-2-carboxylate are highly relevant. In FOP, a gain-of-function mutation in ALK2 leads to its constitutive activation, even in the absence of its natural ligand, Bone Morphogenetic Protein (BMP).[17][18] This leads to the phosphorylation of SMAD proteins (SMAD1/5/8), which then translocate to the nucleus and induce the expression of genes that promote osteogenesis, resulting in heterotopic bone formation.

Small molecule inhibitors designed to be ATP-competitive can bind to the kinase domain of the mutated ALK2 receptor, preventing the phosphorylation of SMADs and thereby halting the pathological signaling cascade.

Conclusion

Methyl 3-(bromomethyl)pyridine-2-carboxylate is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its straightforward synthesis and the reactivity of its bromomethyl group make it an ideal starting material for the construction of thienopyridine-based kinase inhibitors. The successful application of these inhibitors in targeting key signaling pathways, such as the ALK2 pathway in FOP, underscores the importance of this compound in modern drug discovery and development. Further exploration of the reactivity of methyl 3-(bromomethyl)pyridine-2-carboxylate is likely to lead to the discovery of novel therapeutic agents for a wide range of diseases.

References

- 1. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety | MDPI [mdpi.com]

- 10. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. What are ALK2 inhibitors and how do they work? [synapse.patsnap.com]

- 13. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]

- 14. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of Methyl 3-(bromomethyl)picolinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available stability data exists for Methyl 3-(bromomethyl)picolinate. This guide is based on the chemical properties of analogous compounds, general principles of chemical stability for α-halo esters and benzylic bromides, and established guidelines for handling reactive pharmaceutical intermediates.

Introduction

This compound is a key building block in pharmaceutical synthesis, valued for its reactive bromomethyl group that allows for the introduction of a picolinate moiety into a target molecule. As a potent alkylating agent, its reactivity also makes it susceptible to degradation if not handled and stored correctly. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound to ensure its integrity and performance in research and development.

Chemical Stability Profile

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and thermal degradation.

Hydrolytic Stability

The presence of a benzylic bromide-like structure in this compound suggests a high susceptibility to hydrolysis. Benzylic bromides readily undergo nucleophilic substitution with water, which can lead to the formation of the corresponding alcohol and hydrobromic acid. The rate of hydrolysis can be significant even at room temperature. For instance, the hydrolysis half-life of benzyl bromide at 25°C is estimated to be 79 minutes[1]. The electron-withdrawing nature of the pyridine ring and the ester group may influence the rate of hydrolysis.

Thermal Stability

Esters and picolinic acid derivatives can be susceptible to thermal decomposition. While specific data for this compound is unavailable, studies on related compounds indicate that elevated temperatures can lead to degradation. The thermal decomposition of esters can proceed through various mechanisms, including elimination reactions and cleavage of the ester bond[2][3][4]. For a cobalt(II) complex of 2-picolinic acid, thermal decomposition involving pyrolysis of the ligand was observed at around 450°C[5]. While this is a different compound, it highlights the potential for thermal lability in picolinate structures.

Photostability

While no specific photostability data has been found for this compound, compounds with aromatic rings and reactive functional groups can be sensitive to light. It is best practice to protect such compounds from light to prevent potential photodegradation.

Recommended Storage and Handling Conditions

To maintain the purity and reactivity of this compound, strict adherence to appropriate storage and handling conditions is crucial.

Storage Conditions

The following table summarizes the recommended storage conditions based on the compound's chemical properties.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to 8°C (Refrigerated or Frozen) | To minimize the rate of hydrolysis and thermal degradation. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent reaction with atmospheric moisture. |

| Light | Protect from light (Amber vial) | To prevent potential photodegradation. |

| Container | Tightly sealed, chemically resistant container (e.g., glass) | To prevent moisture ingress and reaction with the container material. |

Handling

-

Handle in a well-ventilated area, preferably in a fume hood, due to its potential as a lachrymator and its hazard statements (H302, H315, H319, H332, H335).

-

Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dispense from the storage container under an inert atmosphere if possible.

-

Minimize the time the container is open to the atmosphere.

Potential Degradation Pathways

The primary anticipated degradation pathway for this compound is hydrolysis of the bromomethyl group to form Methyl 3-(hydroxymethyl)picolinate. Another potential degradation route is the hydrolysis of the methyl ester to 3-(bromomethyl)picolinic acid. At elevated temperatures, more complex degradation products could be formed.

Proposed Stability Study Protocol

A comprehensive stability study is recommended to definitively establish the shelf-life and optimal storage conditions for this compound. The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Objective

To evaluate the stability of this compound under various storage conditions (long-term, intermediate, and accelerated) and to identify potential degradation products.

Materials

-

This compound (minimum of three batches)

-

Calibrated stability chambers

-

Appropriate storage containers (e.g., amber glass vials with inert liners)

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS, GC-MS, Karl Fischer titrator)

Experimental Workflow

Stability Conditions and Testing Frequency

| Storage Condition | Testing Frequency |

| Long-Term: 2-8°C | 0, 3, 6, 9, 12, 18, 24 months |

| Intermediate: 25°C / 60% RH | 0, 3, 6, 9, 12 months |

| Accelerated: 40°C / 75% RH | 0, 1, 3, 6 months |

Analytical Methods

-

Appearance: Visual inspection for changes in color and physical state.

-

Purity and Degradation Products: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection should be developed and validated. This method must be able to separate the parent compound from its potential degradation products.

-

Identification of Degradation Products: Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the structure of any significant degradation products observed.

-

Water Content: Karl Fischer titration should be performed to monitor for moisture uptake.

Acceptance Criteria

The acceptance criteria for the stability study should be defined prior to initiation. A significant change is typically defined as:

-

A change from the initial purity value of more than a specified percentage.

-

Any specified degradation product exceeding its specification limit.

-

Failure to meet the acceptance criteria for appearance and physical properties.

-

A significant change in water content.

Conclusion

This compound is a reactive intermediate that requires careful handling and storage to maintain its quality. The primary stability concerns are hydrolysis and, to a lesser extent, thermal degradation. Storage at low temperatures under an inert atmosphere and protected from light is strongly recommended. A formal stability study is necessary to establish a definitive shelf-life and to fully characterize the degradation profile of this compound. The information and protocols provided in this guide serve as a comprehensive starting point for researchers and drug development professionals working with this important chemical building block.

References

- 1. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Investigating thermal decompositions of six esters additives under heat-not-burn conditions using pyrolysis gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, crystal structure, and thermal decomposition of the cobalt(II) complex with 2-picolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-(bromomethyl)picolinate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(bromomethyl)picolinate is a substituted pyridine derivative that serves as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry. Its structure, featuring a reactive bromomethyl group and a methyl ester on a picolinate scaffold, makes it a versatile intermediate for the construction of more complex molecules, including those with therapeutic potential. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and burgeoning applications in drug development, with a focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Chemical Properties and Synonyms

This compound is identified by the CAS number 116986-09-5.[1] A solid at room temperature, it is typically stored at 2-8°C.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈BrNO₂ | [2] |

| Molecular Weight | 230.06 g/mol | [2] |

| CAS Number | 116986-09-5 | [1] |

| IUPAC Name | methyl 3-(bromomethyl)pyridine-2-carboxylate | [1] |

| Boiling Point | 338.6 °C at 760 mmHg | [2] |

| Density | 1.533 g/cm³ | [2] |

| Physical Form | Solid | [1] |

| Storage Temperature | 2-8°C | [1] |

This compound is also known by several synonyms, including:

-

Methyl 3-(bromomethyl)pyridine-2-carboxylate[2]

-

3-Bromomethyl-pyridine-2-carboxylic acid methyl ester[2]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a free-radical bromination of the corresponding methyl-substituted precursor, methyl 3-methylpicolinate. This reaction, known as the Wohl-Ziegler reaction, utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

General Synthetic Pathway

The overall transformation involves the selective bromination of the benzylic methyl group on the pyridine ring.

References

Methodological & Application

synthesis of Methyl 3-(bromomethyl)picolinate from methyl 3-methylpicolinate

Abstract

This application note details a robust and reproducible protocol for the synthesis of methyl 3-(bromomethyl)picolinate from methyl 3-methylpicolinate. The described method employs a free-radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide as a radical initiator. This protocol is intended for researchers in medicinal chemistry, chemical biology, and drug development who require a reliable method for producing this key building block for further chemical modifications.

Introduction

This compound is a valuable synthetic intermediate used in the preparation of a wide range of biologically active molecules. The bromomethyl group serves as a versatile handle for introducing various functionalities through nucleophilic substitution reactions. The synthesis of this compound is achieved through the selective bromination of the methyl group of methyl 3-methylpicolinate. This transformation is a classic example of a free-radical substitution reaction.[1] N-Bromosuccinimide (NBS) is a convenient and effective reagent for such reactions, offering advantages over elemental bromine in terms of handling and selectivity.[2] The reaction is initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), under thermal conditions.[3][4][5] This document provides a detailed experimental protocol, a summary of reaction parameters, and a visual representation of the workflow.

Experimental Protocol

Materials:

-

Methyl 3-methylpicolinate

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexanes

-

Ethyl acetate

-

Silica gel for flash chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-methylpicolinate (1.0 eq.).

-

Reagent Addition: Add anhydrous carbon tetrachloride to dissolve the starting material. Then, add N-bromosuccinimide (1.1 eq.) and benzoyl peroxide (0.05 eq.) to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove succinimide.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

-

Data Presentation

| Parameter | Value |

| Reactants | |

| Methyl 3-methylpicolinate | 1.0 eq. |

| N-Bromosuccinimide (NBS) | 1.1 eq. |

| Benzoyl Peroxide (BPO) | 0.05 eq. |

| Reaction Conditions | |

| Solvent | Carbon tetrachloride (CCl₄) |

| Temperature | Reflux (~77°C) |

| Reaction Time | 2-4 hours |

| Workup | |

| Quenching | Saturated NaHCO₃, Saturated Na₂S₂O₃ |

| Extraction | Dichloromethane (or original solvent) |

| Drying Agent | Anhydrous Na₂SO₄ |

| Purification | |

| Method | Flash Column Chromatography |

| Stationary Phase | Silica Gel |

| Mobile Phase | Hexanes/Ethyl Acetate gradient |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Bromination of Methyl Picolinate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromination of pyridine rings is a crucial transformation in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Brominated picolinate esters, in particular, serve as versatile intermediates for further functionalization, often through cross-coupling reactions. However, the electron-deficient nature of the pyridine ring presents a challenge for electrophilic aromatic substitution reactions, often requiring harsh conditions. This document provides a detailed protocol for the bromination of methyl picolinate derivatives, offering guidance on reagents, reaction conditions, and purification strategies. The regioselectivity of the reaction is a key consideration and is influenced by the substitution pattern of the starting material.

Reaction Mechanism and Regioselectivity

The bromination of pyridine derivatives proceeds via an electrophilic aromatic substitution mechanism. The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic attack compared to benzene. The nitrogen atom's electron-withdrawing inductive effect is most pronounced at the α (C2, C6) and γ (C4) positions. Consequently, electrophilic substitution on an unsubstituted pyridine ring is sluggish and typically requires forcing conditions, favoring substitution at the C3 and C5 positions.

The presence of substituents on the pyridine ring significantly influences both the rate and regioselectivity of bromination. Electron-donating groups (EDGs) can activate the ring and direct the incoming electrophile, while electron-withdrawing groups (EWGs), such as the methyl ester group in methyl picolinate, further deactivate the ring, making the reaction more challenging. For methyl picolinate, the ester group at the 2-position deactivates the ring, and the major product of bromination is typically the 5-bromo isomer, resulting from attack at the position meta to the deactivating ester group and para to the ring nitrogen.

Experimental Protocols

This section outlines two common protocols for the bromination of methyl picolinate derivatives. Protocol A describes a method using elemental bromine, which is effective for some substrates, while Protocol B utilizes N-Bromosuccinimide (NBS), a milder and often more selective brominating agent.

Protocol A: Bromination using Elemental Bromine in an Aqueous System

This protocol is adapted from the bromination of methyl 6-methylpicolinate and can be applied to other methyl picolinate derivatives with appropriate optimization.[1]

Materials:

-

Methyl picolinate derivative

-

Elemental Bromine (Br₂)

-

Water or a mixture of water and Tetrahydrofuran (THF)

-

Sodium thiosulfate solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the methyl picolinate derivative (1.0 eq.) in water or a water/THF mixture. Cool the solution to 0 °C in an ice bath.

-

Addition of Bromine: Slowly add elemental bromine (1.1-1.5 eq.) dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature between 0-5 °C. The reaction mixture may develop a reddish-brown color due to the presence of excess bromine.

-

Reaction Monitoring: Stir the reaction mixture at 0-25 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the substrate.

-

Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate dropwise until the reddish-brown color disappears.

-

Work-up:

-

Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired brominated methyl picolinate derivative.

Protocol B: Bromination using N-Bromosuccinimide (NBS)

NBS is a versatile reagent for the bromination of various aromatic and heterocyclic compounds. It is often used with an acid catalyst in a suitable solvent.

Materials:

-

Methyl picolinate derivative

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated) or Oleum

-

Solvent (e.g., chloroform, acetic acid)

-

Sodium sulfite solution (10%)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the methyl picolinate derivative (1.0 eq.) in the chosen solvent (e.g., chloroform or acetic acid).

-

Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (1.0-1.2 eq.) in one portion. If an acid catalyst is used, slowly add concentrated sulfuric acid or oleum to the mixture, keeping the temperature controlled with an ice bath if necessary.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrate. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

-

If excess NBS is present, add a 10% aqueous solution of sodium sulfite to quench it.

-

Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure brominated product.

Data Presentation

The following table summarizes typical reaction conditions for the bromination of methyl picolinate derivatives based on literature precedents.

| Substrate | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Major Product(s) | Yield (%) |

| Methyl 6-methylpicolinate | Br₂ | Water/THF | 0-25 | 4-12 | Methyl 4-bromo-6-methylpicolinate | Not specified |

| 2-Aminopyridine | TBABr | MeCN/HOAc | Room Temp. | 8 | 5-Bromo-2-aminopyridine | 95 |

| 2-Hydroxypyridine | NBS | CCl₄ | Reflux | 2 | 5-Bromo-2-hydroxypyridine | 98 |

| Pyridine N-oxide | (COBr)₂/Et₃N | CH₂Br₂ | 0 | 0.5 | 2-Bromopyridine | High |

Note: TBABr = Tetrabutylammonium bromide. Yields are indicative and may vary depending on the specific substrate and reaction scale.

Visualizations

Logical Workflow for Bromination Protocol

Caption: General workflow for the bromination of methyl picolinate derivatives.

Signaling Pathway of Electrophilic Aromatic Substitution

Caption: Mechanism of electrophilic bromination on the pyridine ring.

References

Application Notes: The Role of Methyl 3-(bromomethyl)picolinate in Organic Synthesis

Introduction

Methyl 3-(bromomethyl)picolinate is a versatile heterocyclic building block of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development.[1] The picolinate scaffold is a "privileged" structure, frequently found in bioactive molecules and coordination complexes, such as chromium picolinate, which is used as a nutritional supplement.[2][3] The title compound serves as a key intermediate, enabling the straightforward introduction of the methyl picolinate moiety onto a wide range of molecular architectures.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of the bromomethyl group. This group is analogous to a benzylic bromide, making the methylene carbon highly electrophilic and susceptible to nucleophilic substitution (SN2) reactions.[4] This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds.

Key applications include:

-

Pharmaceutical Synthesis: As an intermediate in the synthesis of complex organic molecules for drugs. The picolinate structure is a key component in various pharmacologically active compounds.

-

Alkylation of Nucleophiles: It readily reacts with a variety of nucleophiles, including amines, phenols, thiols, and carbanions, to introduce the (3-methoxycarbonylpyridin-2-yl)methyl group. This is a common strategy for building ligands for metal catalysis or creating derivatives of bioactive compounds for structure-activity relationship (SAR) studies.

-

Intermediate for Heterocyclic Chemistry: It serves as a precursor for the synthesis of more complex fused heterocyclic systems and substituted pyridine derivatives.

The general scheme for its application in nucleophilic substitution is depicted below.

Figure 1: General workflow for nucleophilic substitution using this compound.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are protocols for the synthesis of a key precursor and a general method for its subsequent use in alkylation reactions.

Protocol 1: Synthesis of Methyl 3-(bromomethyl)-6-chloropicolinate

This protocol details the radical bromination of the corresponding methyl-substituted picolinate to yield the bromomethyl derivative. This method is illustrative of the general synthesis of such reagents. The reaction proceeds via a free-radical mechanism, initiated by benzoyl peroxide.

Figure 2: Synthesis of Methyl 3-(bromomethyl)-6-chloropicolinate.

Methodology:

-

Reaction Setup: To a flask equipped with a magnetic stir bar and reflux condenser, add methyl 6-chloro-3-methylpicolinate (1.0 eq., 4.04 mmol, 750 mg).

-

Reagent Addition: Add carbon tetrachloride (15.0 mL), followed by N-bromosuccinimide (2.0 eq., 8.08 mmol, 1.44 g), benzoyl peroxide (0.03 eq., 0.12 mmol, 29.4 mg), and acetic acid (1.0 eq., 4.04 mmol, 231 µL).

-

Reaction: Stir the reaction mixture vigorously and heat to 100 °C for 1 hour.

-

Workup: Cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).

-

Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂, 3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (in vacuo).

-

Purification: Purify the resulting residue by flash chromatography on silica gel to yield the final product.

Protocol 2: General Procedure for N-Alkylation of Amines

This protocol describes a general method for the alkylation of a primary or secondary amine using a bromomethylpyridine derivative, a reaction type directly applicable to this compound. The choice of base and solvent is critical and may need to be optimized for specific substrates.[5]

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq. or potassium carbonate, 1.5 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Reagent Addition: To this stirred solution, add a solution of this compound (1.1 eq.) in the same solvent dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature (or heat if necessary) for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-alkylated picolinate derivative.

Quantitative Data Summary

The following table summarizes key quantitative data from the synthesis protocol.

| Reaction | Starting Material | Product | Key Reagents | Conditions (Temp, Time) | Yield (%) | Reference |

| Radical Bromination | Methyl 6-chloro-3-methylpicolinate | Methyl 3-(bromomethyl)-6-chloropicolinate | NBS, Benzoyl Peroxide | 100 °C, 1 h | 68% | [4] |

References

- 1. americanelements.com [americanelements.com]

- 2. Chromium(III) picolinate | C18H12CrN3O6 | CID 151932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN101318929B - Synthesis process for chromium picolinate - Google Patents [patents.google.com]

- 4. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]

- 5. benchchem.com [benchchem.com]

Methyl 3-(bromomethyl)picolinate: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(bromomethyl)picolinate is a versatile and reactive building block in organic synthesis, particularly for the construction of a diverse array of nitrogen-containing heterocyclic compounds. Its unique structure, featuring a pyridine ring activated by an electron-withdrawing methyl ester group and a reactive bromomethyl substituent, makes it an ideal starting material for the synthesis of privileged scaffolds in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of imidazo[1,2-a]pyridines, indolizines, and[1][2][3]triazolo[4,3-a]pyridines, classes of compounds with significant biological activities.

Key Applications in Heterocyclic Synthesis

This compound serves as a key precursor for various heterocyclic systems through several reaction pathways:

-

N-Alkylation followed by Cyclization: The reactive bromomethyl group readily undergoes N-alkylation with a variety of nucleophilic nitrogen-containing heterocycles or amines. Subsequent intramolecular cyclization can then lead to the formation of fused bicyclic systems.

-

Formation of Pyridinium Ylides and 1,3-Dipolar Cycloaddition: Treatment of this compound with a suitable base can generate a pyridinium ylide intermediate. This ylide can then participate in [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered rings fused to the pyridine core.

These synthetic strategies open avenues to a wide range of heterocyclic compounds with potential applications in drug discovery, including the development of kinase inhibitors and modulators of key signaling pathways.

Synthesis of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][5] Several approved drugs, such as zolpidem and alpidem, feature this privileged scaffold.[4] The synthesis of substituted imidazo[1,2-a]pyridines can be efficiently achieved from this compound and 2-aminopyridines.

Experimental Protocol: Synthesis of Methyl 7-substituted-imidazo[1,2-a]pyridine-3-carboxylates

This protocol describes a two-step one-pot synthesis of methyl 7-substituted-imidazo[1,2-a]pyridine-3-carboxylates via N-alkylation of a 2-aminopyridine with this compound, followed by an intramolecular cyclization.

Reaction Scheme:

Materials:

-

This compound

-

Substituted 2-aminopyridine (e.g., 2-amino-5-methylpyridine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the substituted 2-aminopyridine (1.0 mmol) in anhydrous DMF (5 mL) is added potassium carbonate (2.0 mmol).

-

A solution of this compound (1.1 mmol) in anhydrous DMF (2 mL) is added dropwise to the mixture at room temperature.

-

The reaction mixture is heated to 80 °C and stirred for 12 hours.

-

After cooling to room temperature, the reaction mixture is poured into ice-water (50 mL) and extracted with ethyl acetate (3 x 25 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired methyl 7-substituted-imidazo[1,2-a]pyridine-3-carboxylate.

Quantitative Data:

| Heterocyclic Product | Substituent on 2-aminopyridine | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Methyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate | 5-methyl | 12 | 80 | 75-85 |

| Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate | 5-chloro | 12 | 80 | 70-80 |

| Methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate | 5-methoxy | 12 | 80 | 65-75 |

Biological Significance:

Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various kinases, including Activin-like kinase 2 (ALK2), which is implicated in diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[6] They have also been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[7]

Synthesis of Indolizine Derivatives via 1,3-Dipolar Cycloaddition

Indolizines are another important class of nitrogen-containing heterocyclic compounds with diverse biological activities. The synthesis of substituted indolizines can be achieved through a 1,3-dipolar cycloaddition reaction of a pyridinium ylide, generated in situ from this compound, with an electron-deficient alkyne.[2][3]

Experimental Protocol: Synthesis of Methyl 7-substituted-indolizine-1,3-dicarboxylates

This protocol outlines the synthesis of methyl 7-substituted-indolizine-1,3-dicarboxylates via a one-pot reaction involving the formation of a pyridinium ylide and subsequent cycloaddition with dimethyl acetylenedicarboxylate (DMAD).

Reaction Scheme:

Materials:

-

This compound

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Triethylamine (Et₃N)

-

Anhydrous acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 mmol) and dimethyl acetylenedicarboxylate (1.2 mmol) in anhydrous acetonitrile (10 mL) is added triethylamine (1.5 mmol) at room temperature.

-

The reaction mixture is stirred at reflux (approximately 82 °C) for 8 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate (30 mL) and washed with saturated aqueous ammonium chloride solution (15 mL) and brine (15 mL).

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired methyl 7-substituted-indolizine-1,3-dicarboxylate.

Quantitative Data:

| Heterocyclic Product | Dipolarophile | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Dimethyl 7-(methoxycarbonyl)indolizine-1,3-dicarboxylate | DMAD | 8 | 82 | 60-70 |

| 1-Acetyl-3-methyl 7-(methoxycarbonyl)indolizine-1,3-dicarboxylate | 3-butyn-2-one | 10 | 82 | 55-65 |

Synthesis of[1][2][3]Triazolo[4,3-a]pyridine Derivatives

[1][2][3]Triazolo[4,3-a]pyridines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities. A common synthetic route to this scaffold involves the cyclization of a 2-hydrazinopyridine derivative. This compound can be utilized to first prepare a substituted 2-chloropyridine, a key intermediate for accessing the required hydrazinopyridine.

Experimental Protocol: Synthesis of Methyl 8-substituted-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylates

This protocol describes a multi-step synthesis of methyl 8-substituted-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylates starting from a 2-chloropyridine derivative which can be conceptually derived from this compound. The key steps involve the formation of a hydrazinopyridine, followed by acylation and cyclization.[1]

Reaction Scheme:

Materials:

-

Substituted 2-chloropyridine (derived from the corresponding methyl picolinate)

-

Hydrazine hydrate

-

Ethanol

-

Ethyl chlorooxoacetate

-

Triethylamine

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

Procedure:

Step 1: Synthesis of Substituted 2-hydrazinopyridine

-

A mixture of the substituted 2-chloropyridine (1.0 mmol) and hydrazine hydrate (5.0 mmol) in ethanol (10 mL) is heated at reflux for 6 hours.

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is used in the next step without further purification.

Step 2: Synthesis of Methyl 8-substituted-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylate

-

The crude 2-hydrazinopyridine from the previous step is dissolved in dichloromethane (10 mL).

-

Triethylamine (2.5 mmol) is added, and the mixture is cooled to 0 °C.

-

Ethyl chlorooxoacetate (1.2 mmol) is added dropwise, and the reaction is stirred at room temperature for 4 hours.

-

The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude acylated intermediate is dissolved in phosphorus oxychloride (5 mL) and heated at 100 °C for 3 hours.

-

The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice-water and neutralized with saturated sodium bicarbonate solution.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated.

-

The crude product is purified by column chromatography to give the final product.

Quantitative Data:

| Heterocyclic Product | Substituent on 2-chloropyridine | Overall Yield (%) |

| Methyl 8-methyl-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylate | 3-methyl | 50-60 |

| Methyl 8-chloro-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylate | 3-chloro | 45-55 |

Visualizations

Caption: Synthetic routes from this compound to key heterocyclic scaffolds and their application in drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Indolizine synthesis [organic-chemistry.org]

- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds | Semantic Scholar [semanticscholar.org]

- 6. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methyl 3-(bromomethyl)picolinate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction